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Iron(ll) tetrafluoroborate
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hexahydrate

Cat. No.: B089229

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
Iron(ll) tetrafluoroborate (Fe(BF4)2) as a versatile and environmentally benign catalyst in
various organic transformations. The protocols are designed to be readily implemented in a
research and development setting.

Carbonyl-Ene Reactions

Iron(Il) tetrafluoroborate is an effective Lewis acid catalyst for both intermolecular and
intramolecular carbonyl-ene reactions, particularly with activated carbonyl compounds like ethyl
trifluoropyruvate.[1][2] This reaction facilitates the formation of carbon-carbon bonds, yielding
valuable homoallylic alcohols.

Application Note:

The use of anhydrous Iron(ll) tetrafluoroborate, which can be generated in situ from iron(ll)
chloride and silver tetrafluoroborate, has been shown to provide higher yields compared to its
hexahydrate form. The catalytic system is tolerant of various functional groups on the alkene
substrate. Electron-donating groups on the aromatic ring of a-methylstyrene derivatives
generally lead to good yields.
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Experimental Protocol: Intermolecular Carbonyl-Ene
Reaction of 1,1-Disubstituted Alkenes with Ethyl
Trifluoropyruvate[1]

Materials:

Iron(Il) chloride (FeClz)

Silver tetrafluoroborate (AgBFa4)

Substituted 1,1-disubstituted alkene (e.g., a-methylstyrene derivatives)

Ethyl trifluoropyruvate

Anhydrous solvent (e.g., Dichloromethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried reaction vessel under an inert atmosphere, add iron(ll) chloride (5 mol%)
and silver tetrafluoroborate (10 mol%).

e Add the anhydrous solvent and stir the suspension for 30 minutes at room temperature.

e Add the 1,1-disubstituted alkene (1.0 equivalent) to the mixture.

o Add ethyl trifluoropyruvate (1.2 equivalents) dropwise to the reaction mixture.

 Stir the reaction at room temperature and monitor its progress by thin-layer chromatography
(TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel.

Data Presentation:

Table 1: Iron(ll) Tetrafluoroborate Catalyzed Carbonyl-Ene Reaction of Various Alkenes with
Ethyl Trifluoropyruvate.

Entry Alkene Substrate Product Yield (%)

2-(1-
phenylvinyl)-3,3,3-

1 a-Methylstyrene trifluoro-2- 87
hydroxypropanoic

acid, ethyl ester

2-(1-(p-
tolyl)vinyl)-3,3,3-
4-Methyl-a- -y) ¥)
2 trifluoro-2- 85
methylstyrene )
hydroxypropanoic
acid, ethyl ester
2-(1-(4-
methoxyphenyl)vinyl)-
4-Methoxy-a- .yp yhviny)
3 3,3,3-trifluoro-2- 60
methylstyrene

hydroxypropanoic

acid, ethyl ester

2-(1-

mesityl)vinyl)-3,3,3-
2,4,6-Trimethyl-a- ( _ yhviny)
4 trifluoro-2- 75
methylstyrene )
hydroxypropanoic

acid, ethyl ester

(1R,5S)-2-(2-hydroxy-
3,3,3-trifluoropropan-

5 B-Pinene 2-yI)-6,6- 36
dimethylbicyclo[3.1.1]
hept-2-ene
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Experimental Workflow:

Catalyst Preparation (in situ)
FeClz (5 mol%) [AgBH (10 mol%)] Anhydrous Solvent

Stir 30 min
RT, Inert Atm.

Carbonyl-Ene Reaction

Alkene (1.0 eq) [Ethyl Trifluoropyruvate (1.2 qu

Stir at RT
Monitor by TLC

Workup and| Purification

CQuench (aq. NaHCO3)]

Extract

Dry & Concentrate

Golumn Chromatograph]

Click to download full resolution via product page
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Caption: Workflow for the Iron(ll) tetrafluoroborate catalyzed carbonyl-ene reaction.

Synthesis of Iron(ll) Coordination Complexes

Iron(ll) tetrafluoroborate hexahydrate serves as a versatile precursor for the synthesis of a
variety of iron(ll) coordination complexes due to the weakly coordinating nature of the
tetrafluoroborate anion.[2][3]

Application Note:

The choice of solvent and reaction conditions can significantly influence the final coordination
geometry and the nature of the resulting iron(ll) complex. For instance, the reaction of
Fe(BFa4)2:6H20 with 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane
in acetone leads to a bis-ligand cationic complex where two fluorine atoms from a
tetrafluoroborate anion are coordinated to the iron center.[3]

Experimental Protocol: Synthesis of a Bis-ligand Iron(ll)
Complex[4]

Materials:

Iron(ll) tetrafluoroborate hexahydrate (Fe(BFa)2:-6H20)

3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane (Ligand)

Acetone

Inert atmosphere (Nitrogen or Argon)
Procedure:

e In a reaction vessel under an inert atmosphere, dissolve the phosphine ligand (2.0
equivalents) in acetone.

e In a separate vessel, dissolve Iron(ll) tetrafluoroborate hexahydrate (1.0 equivalent) in
acetone.
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o Slowly add the solution of Iron(ll) tetrafluoroborate hexahydrate to the ligand solution with
stirring.

« Stir the reaction mixture at room temperature. The formation of a precipitate may be
observed.

« After stirring for a specified time (e.g., 12 hours), collect the solid product by filtration.
e Wash the product with a small amount of cold acetone and dry it under vacuum.

e The product can be further purified by recrystallization from an appropriate solvent system if

necessary.

Data Presentation:

Table 2: Synthesis of an Iron(ll) Coordination Complex.[3]

Precursor Ligand Solvent Product Yield (%)

3,7-dibenzyl-1,5-

di(1'-(R)-

henylethyl)-1,5- L2Fe(BFa)]*
Fe(BFa4)2:6H20 p- ylethy) Acetone [ (BF)] 41

diaza-3,7- BF4~

diphosphacycloo

ctane

Logical Relationship Diagram:
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Fe(BF4)2-6H20 Phosphine Ligand
( (1.0 eq) ) ( (2.0 eq) Acetone

Stir at RT :
Inert Atmosphere)

Click to download full resolution via product page

Caption: Synthesis of a bis-ligand iron(ll) complex.

Asymmetric Transfer Hydrogenation of Ketones

Iron(ll) tetrafluoroborate is a common precursor for the in situ generation of chiral iron catalysts
for the asymmetric transfer hydrogenation of prochiral ketones to valuable enantioenriched
alcohols.[4][5]

Application Note:

The active catalyst is often an iron complex formed by the reaction of Iron(ll) tetrafluoroborate
with a chiral ligand, such as a P-N-N-P tetradentate ligand.[4] The reaction is typically carried
out in the presence of a hydrogen source, such as 2-propanol, and a base. The
enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

Experimental Protocol: Asymmetric Transfer
Hydrogenation of Acetophenone[5]

Materials:
 Iron(ll) tetrafluoroborate hexahydrate (Fe(BF4)2:6H20)

e Chiral P-N-N-P ligand (e.g., derived from (R,R)-1,2-diaminocyclohexane)
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Acetophenone
2-Propanol (hydrogen source and solvent)
Base (e.g., Potassium tert-butoxide)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve Iron(ll) tetrafluoroborate
hexahydrate (1.0 equivalent) and the chiral ligand (1.0 equivalent) in 2-propanol.

Stir the mixture at room temperature to allow for the formation of the chiral iron complex.
Add the acetophenone substrate (e.g., 1000 equivalents).
Add the base (e.g., 10 equivalents) to initiate the reaction.

Stir the reaction mixture at a specified temperature (e.g., room temperature) and monitor by
gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine
conversion and enantiomeric excess.

After the reaction is complete, quench with a mild acid (e.g., saturated aqueous NHa4Cl).

Extract the product with an organic solvent, dry the organic layer, and concentrate under
reduced pressure.

Purify the chiral alcohol product by column chromatography.

Data Presentation:

Table 3: Asymmetric Transfer Hydrogenation of Prochiral Ketones.[4]
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Ketone . . Conversion
Chiral Ligand Product ee (%)

Substrate (%)
(R)-1-

Acetophenone (R,R)-cyP2N2 >95 29
Phenylethanol

1-
(S)-1-

Phenylpropanon (R,R)-cyP2N2 >95 61
Phenylpropanol

e

Signaling Pathway Diagram:

Catalyst Formation

Fe(BFa)2

Chiral Ligand

( hiral Fe Complea
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Y
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Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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